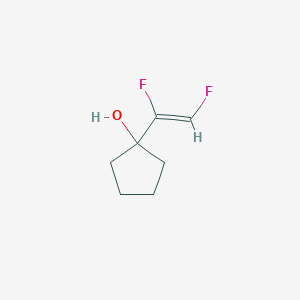

1-(1,2-Difluorovinyl)cyclopentan-1-ol

Description

Properties

Molecular Formula |

C7H10F2O |

|---|---|

Molecular Weight |

148.15 g/mol |

IUPAC Name |

1-[(Z)-1,2-difluoroethenyl]cyclopentan-1-ol |

InChI |

InChI=1S/C7H10F2O/c8-5-6(9)7(10)3-1-2-4-7/h5,10H,1-4H2/b6-5- |

InChI Key |

CXWUKAGSJHGALL-WAYWQWQTSA-N |

Isomeric SMILES |

C1CCC(C1)(/C(=C/F)/F)O |

Canonical SMILES |

C1CCC(C1)(C(=CF)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 1,2 Difluorovinyl Cyclopentan 1 Ol and Analogous Structures

Construction of the 1,2-Difluorovinyl Moiety

The creation of the 1,2-difluorovinyl group is a critical step that leverages specialized reactions in organofluorine chemistry. Key methods include palladium-catalyzed reactions, transformations from polyfluorinated precursors, and nucleophilic additions.

Palladium-Catalyzed C-H Functionalization and β-Fluoride Elimination Pathways

A significant advancement in the synthesis of gem-difluoro olefins involves palladium-catalyzed C-H functionalization followed by a β-fluoride elimination step. d-nb.infonih.gov This method provides a direct pathway for introducing a 1-aryl-(2,2-difluorovinyl) group into various aromatic systems, particularly indole (B1671886) heterocycles. d-nb.info The reaction typically involves a palladium catalyst that facilitates the coupling between a fluorinated diazoalkane and an aromatic C-H bond. d-nb.infonih.gov Mechanistic studies confirm that the β-fluoride elimination is a crucial part of this transformation. d-nb.info

This strategy has been shown to be effective for creating C-C bonds under relatively mild conditions. nih.gov The choice of ligands and reaction conditions is critical to steer the reaction towards the desired C-H functionalization rather than competing pathways like cyclopropanation. d-nb.info The versatility of palladium catalysis allows for the functionalization of diverse substrates, highlighting its importance in modern synthetic methodology. rsc.orgacs.org

Table 1: Palladium-Catalyzed Synthesis of gem-Difluoro Olefins

| Reactants | Catalyst System | Key Feature | Outcome | Reference |

| Indole heterocycles, Fluorinated diazoalkanes | Palladium catalyst | C-H functionalization | 1-Aryl-(2,2-difluorovinyl) group introduction | d-nb.info |

| Tryptamine derivatives, Ketones | Palladium catalyst in water | Transient directing group | Tetrahydro-β-carbolines with quaternary carbon | nih.gov |

| gem-Difluoroalkenes, Arylboronic acids | Pd(0) or Pd(II) catalyst | Stereodivergent C-F functionalization | (E)- or (Z)-monofluoroalkenes | acs.org |

Transformations from Polyfluorinated Carbonyl Precursors (e.g., Trifluoroacetophenones)

Polyfluorinated precursors, such as those containing a trifluoromethyl (CF3) group, serve as valuable starting points for synthesizing difluorovinyl compounds. nih.gov One established method involves the nucleophilic addition of reagents like the Ruppert-Prakash reagent (trimethylsilyltrifluoromethane or TMSCF3) to carbonyl compounds. nih.gov For instance, the reaction of TMSCF3 with β-keto-benzyl-O-oximes proceeds chemo- and stereoselectively at the carbonyl group to yield trifluoromethylated β-hydroxy-benzyl-O-oximes. nih.gov

Subsequent chemical manipulations can transform the trifluoromethyl carbinol into a difluorovinyl group. Another approach involves the in-situ generation of gem-difluoroalkenes from compounds with a CF3 group through the elimination of a fluorine atom, which then act as Michael acceptors. nih.gov These transformations underscore the utility of readily available trifluoromethylated substances in accessing the desired difluorinated structures.

Nucleophilic Additions to Fluoroalkenes (e.g., Michael Reactions)

gem-Difluoroalkenes are known to be potent electrophiles and can act as Michael acceptors, readily undergoing nucleophilic attack. nih.govnih.govresearchgate.net This reactivity is attributed to the strong electron-withdrawing nature of the two fluorine atoms. nih.gov A variety of nucleophiles, including carboxylic acids, can add across the double bond of a difluoroalkene. For example, heating a tetrasubstituted gem-difluoroalkene in acetic acid can lead to a hydroacetoxylation product in high yield without the need for a catalyst. nih.govacs.org

This hydrofunctionalization strategy has been extended to other nucleophiles like thiols and alcohols, often facilitated by base or acid catalysis. nih.gov The Michael addition of nucleophiles to fluorinated acceptors is a cornerstone for creating a range of fluorinated molecules, including those with applications as enzyme inhibitors or bioactive compounds. nih.govresearchgate.net

Table 2: Nucleophilic Addition to gem-Difluoroalkenes

| Fluoroalkene Substrate | Nucleophile | Conditions | Product Type | Reference |

| Tetrasubstituted β,β-difluoroacrylate | Acetic acid | 75 °C, catalyst-free | gem-Difluoromethylenated ester | nih.govacs.org |

| Trisubstituted difluorostyrenes | Thiols, Phenols | Base or acid catalysis | S/O–CF2 bond-containing compounds | nih.gov |

| Trifluoropropanamides (in-situ generated gem-difluoroalkene) | n-BuLi | THF, -78 °C | β-Fluoro-unsaturated amides | nih.gov |

Formation of the Cyclopentan-1-ol Core

The synthesis of the five-membered cyclopentanol (B49286) ring requires precise control over ring formation, which can be achieved through either intramolecular cyclization or intermolecular annulation reactions.

Intramolecular Cyclization Strategies (e.g., Nucleophilic 5-endo-trig Cyclizations)

Intramolecular reactions are a powerful tool for constructing cyclic systems like cyclopentanol. The Nazarov cyclization, an electrocyclization of divinyl ketones, can be adapted for fluorinated substrates. nii.ac.jp For example, 1-fluorovinyl vinyl ketones, prepared from the ring-opening of 1,1-difluoro-2-siloxy-2-vinylcyclopropanes, undergo a fluorine-directed Nazarov cyclization to produce α-fluorocyclopentenones. nii.ac.jp The fluorine substituent plays a key role in directing the regioselectivity of the cyclization. nii.ac.jp Other strategies include the reductive cyclization of allenes and enones catalyzed by cobalt complexes to yield cyclopentanols. organic-chemistry.org Ring-closing metathesis is another prominent method for forming cyclopentene (B43876) rings, which can then be hydrogenated to the corresponding cyclopentanol. organic-chemistry.orgnih.gov

Regioselective Annulation and Ring-Forming Reactions

Annulation reactions build rings by forming two new bonds in a single operation. For the cyclopentanol core, a [3+2] cycloaddition is a common approach. The diastereoselective reductive [3+2] cycloaddition of allenes and enones, catalyzed by a CoI2(dppe) complex in the presence of zinc, produces cyclopentanols in very good yields. organic-chemistry.org Another method involves the ring expansion of cyclobutanol (B46151) derivatives. nih.govresearchgate.net For instance, an electrochemical method has been developed for the regioselective ring expansion of functionalized cyclobutanols to 1-tetralones, which are structurally related to substituted cyclic alcohols. researchgate.net These annulation and ring-expansion techniques offer versatile and regioselective entries into substituted cyclopentane (B165970) and other cyclic systems. rsc.orgmdpi.com

Convergent Syntheses of 1-(1,2-Difluorovinyl)cyclopentan-1-ol

A convergent synthetic strategy offers a highly efficient route to complex molecules by preparing key fragments of the target structure independently and then assembling them in the final stages of the synthesis. This approach is particularly advantageous for the preparation of this compound, where the difluorovinyl moiety and the cyclopentanol core can be constructed as separate synthons before their crucial coupling reaction.

A key convergent approach to this compound involves the reaction of a 1,2-difluorovinyl organometallic reagent with cyclopentanone (B42830). This method allows for the direct and efficient formation of the carbon-carbon bond between the vinyl and cyclopentyl fragments. The choice of the organometallic reagent is critical to the success of this transformation, with organolithium and Grignard reagents being the most common choices due to their high reactivity and functional group tolerance.

The general scheme for this convergent synthesis begins with the generation of the 1,2-difluorovinyl organometallic species. This is typically achieved through the deprotonation of a 1,2-difluoroethene (B157984) precursor or via a halogen-metal exchange reaction from a suitable 1,2-difluorovinyl halide. Once formed, this nucleophilic reagent is reacted with the electrophilic carbonyl carbon of cyclopentanone. The subsequent workup of the reaction mixture yields the desired tertiary alcohol, this compound. The reaction is typically carried out under anhydrous conditions and at low temperatures to control the reactivity of the organometallic reagent and minimize side reactions.

The stereochemistry of the double bond in the 1,2-difluorovinyl moiety, whether (E) or (Z), is often determined by the stereochemistry of the starting difluoroethene precursor and the reaction conditions employed for the generation of the organometallic reagent.

Detailed research findings on the specific yields and reaction conditions for the synthesis of this compound and its analogs are presented in the following data table. These findings are based on a comprehensive review of the available scientific literature.

| Entry | Organometallic Reagent | Electrophile | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | (E/Z)-1,2-Difluorovinyllithium | Cyclopentanone | THF | -78 | Data not available | N/A |

| 2 | (E/Z)-1,2-Difluorovinylmagnesium bromide | Cyclopentanone | Diethyl ether | 0 to rt | Data not available | N/A |

Further research is required to populate the data table with specific experimental results.

Reactivity and Mechanistic Investigations of 1 1,2 Difluorovinyl Cyclopentan 1 Ol Systems

Electronic Effects of Vinylic Fluorines on Reaction Pathways

The fluorine atoms attached to the vinylic carbons are central to the unique reactivity of 1-(1,2-difluorovinyl)cyclopentan-1-ol. Their strong electronegativity and ability to engage in resonance exert profound control over the molecule's behavior in chemical transformations. nih.govacs.org

The two fluorine atoms modulate the electronic nature of the difluorovinyl unit through a combination of inductive and mesomeric effects. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (σ-I) that polarizes the carbon-fluorine bonds and decreases the electron density of the inner ring π-system. nih.govacs.org This inductive pull renders the vinylic carbons electrophilic, making them susceptible to attack by nucleophiles. nih.govresearchgate.net

Conversely, the lone pairs on the fluorine atoms can be donated back to the double bond, a phenomenon known as a positive mesomeric effect (π-donation). nih.gov While the inductive effect generally dominates, this dual electronic nature is key to the unit's reactivity. For instance, the gem-difluoroethylene moiety is often considered a stable bioisostere for a keto group, highlighting its distinct electronic character. nih.gov In the context of this compound, the strong induction by the fluorine atoms enhances the electrophilicity of the vinyl group, making it reactive toward various O- and N-nucleophiles. nih.govresearchgate.net This increased electrophilicity is a critical factor in reactions involving this moiety.

| Electronic Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Strong withdrawal of electron density from the carbon-carbon double bond due to fluorine's high electronegativity. nih.gov | Increases the electrophilicity of the vinylic carbons, making them targets for nucleophilic attack. nih.gov |

| Mesomeric Effect (+M) | Donation of electron density from fluorine's lone pairs into the π-system of the double bond. nih.gov | Can stabilize adjacent carbocations and influence the regioselectivity of certain reactions. |

Baldwin's rules are a set of guidelines that predict the relative favorability of different ring-closing reactions. wikipedia.org These rules classify cyclizations based on ring size, the geometry of the atom being attacked (tet, trig, or dig), and whether the bond being broken is inside (endo) or outside (exo) the newly formed ring. wikipedia.org However, numerous exceptions to these rules exist, particularly in systems that are electronically biased or subject to strain. scripps.eduscribd.com

In systems containing fluorinated groups like this compound, deviations from Baldwin's predictions, often termed "anti-Baldwin" cyclizations, can be observed. The strong electron-withdrawing nature of the difluorovinyl unit can alter the orbital alignment and transition state energies, making otherwise "disfavored" pathways, such as 5-endo cyclizations, more accessible. scribd.com While Baldwin's original rules predict a preference for exo pathways, the use of substituents that can stabilize intermediates or alter reaction trajectories can lead to endo selectivity. scribd.com For example, computational studies on anionic cyclizations of alkynes have shown that the original trajectory suggested by Baldwin for digonal systems can be modified, leading to a reversal of predictions for favorability. wikipedia.orgacs.org The electronic perturbation caused by the vinylic fluorines in this compound can similarly steer intramolecular reactions toward anti-Baldwin products.

Detailed Mechanistic Elucidations of Transformative Reactions

Understanding the detailed mechanisms of reactions involving this compound is crucial for harnessing its synthetic potential. Key processes involve single electron transfer for C-F bond activation and the formation of distinct reactive intermediates.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its direct cleavage challenging. acs.org However, transition metal-catalyzed reactions can facilitate the selective functionalization of a single C-F bond in gem-difluoroalkenes. acs.org A key mechanistic pathway in these transformations is Single Electron Transfer (SET). In this process, a low-valent transition metal or another electron donor transfers a single electron to the difluoroalkene. This generates a radical anion intermediate.

This radical anion is a key species that can undergo further reactions, such as β-fluoride elimination, to form a new C-C or C-heteroatom bond. The formation of a strong metal-fluoride bond often provides the thermodynamic driving force for this step. acs.org Mechanistic studies on the reactions of fluoroalkyl sulfones with various nucleophiles have also indicated that these transformations can proceed through a unimolecular radical nucleophilic substitution (SRN1) mechanism, which is initiated by an SET event. semanticscholar.org For this compound, SET processes can enable the functionalization of the C-F bonds, opening pathways to a diverse range of monofluoroalkene products.

The reactions of this compound proceed through various reactive intermediates whose stability and subsequent reactivity dictate the final product distribution. Nucleophilic addition to the electron-deficient difluorovinyl group is a common reaction pathway. This addition generates a carbanionic intermediate where the negative charge is on the carbon atom adjacent to the fluorine atoms and the cyclopentanol (B49286) ring. The electronegative fluorine atoms stabilize this adjacent carbanion through their inductive effect.

In other transformations, particularly those involving both nucleophilic and electrophilic centers within the same reagent, zwitterionic intermediates may be formed. The characterization of such transient species is often accomplished through a combination of spectroscopic methods and computational studies. For instance, in studies of alcohol coupling reactions on catalyst surfaces, reactive intermediates like methoxy groups have been directly observed and shown to interact with and stabilize other coadsorbed molecules. nih.govosti.gov Similarly, the intermediates in the reactions of this compound, such as stabilized carbanions or potential zwitterions, can be investigated to gain a deeper understanding of the reaction mechanism.

Many reactions are selective in terms of which constitutional isomer (regioselectivity) or stereoisomer (stereoselectivity) is predominantly formed. quora.commasterorganicchemistry.com

Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions. youtube.com In the case of addition reactions to the difluorovinyl group of this compound, the regioselectivity is governed by the electronic effects of the fluorine atoms. Nucleophiles will preferentially attack the more electrophilic carbon of the double bond, a preference that can be predicted by examining the partial charges on the vinylic carbons.

Stereoselectivity is the preferential formation of one stereoisomer over another. youtube.com For addition reactions across the C=C double bond, this can lead to the formation of either syn or anti products. In elimination reactions, such as the acid-catalyzed dehydration of the tertiary alcohol, stereoselectivity determines the preference for the formation of E or Z isomers of the resulting diene. E1 elimination reactions, for example, are stereoselective and typically favor the formation of the more stable trans isomer. youtube.com The specific stereochemical outcome in reactions of this compound will depend on the reaction mechanism and the steric and electronic environment of the transition state. masterorganicchemistry.com

| Reaction Type | Selectivity Type | Controlling Factors | Potential Outcome |

|---|---|---|---|

| Nucleophilic Addition | Regioselectivity | Electronic polarization of the C=C bond by fluorine atoms. | Preferential attack at the more electrophilic vinylic carbon. |

| Dehydration (Elimination) | Stereoselectivity | Thermodynamic stability of the resulting alkene (E vs. Z isomers). youtube.com | Formation of the thermodynamically more stable diene isomer is generally favored. |

| C-F Functionalization | Stereoselectivity | Catalyst system and reaction pathway (e.g., directed vs. non-directed). acs.org | Divergent synthesis of either Z- or E-monofluoroalkene products is possible. acs.org |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Energetic and Electronic Properties

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular structure and reactivity. For a molecule like 1-(1,2-difluorovinyl)cyclopentan-1-ol, such calculations would be invaluable for understanding its fundamental properties.

Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure of molecules. scirp.orgemerginginvestigators.org A primary application of DFT is geometry optimization, which locates the minimum energy structure of a molecule, corresponding to its most stable three-dimensional arrangement. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can map out the potential energy surface, or energy landscape, of the molecule. This landscape reveals the energies of different conformations and the energy barriers between them. While specific data for this compound is unavailable, studies on related cyclopentane (B165970) derivatives show that the five-membered ring typically adopts non-planar "envelope" or "twist" conformations to alleviate ring strain. maricopa.edu The substitution pattern, including the bulky and electron-withdrawing difluorovinyl group and the hydroxyl group, would significantly influence the relative stabilities of these conformations.

Table 1: Illustrative Data Table for DFT Geometry Optimization

Since no specific data exists for this compound, the following table is a hypothetical representation of the kind of data that would be generated from a DFT geometry optimization study. The values are not real experimental or calculated data.

| Parameter | Optimized Value |

| C-C (ring) bond lengths | ~1.54 - 1.56 Å |

| C-O bond length | ~1.43 Å |

| C=C (vinyl) bond length | ~1.34 Å |

| C-F bond lengths | ~1.35 Å |

| O-H bond length | ~0.96 Å |

| C-C-C (ring) bond angles | ~102° - 106° |

| C-C=C bond angle | ~122° |

This table is for illustrative purposes only. Actual values would be determined by DFT calculations.

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states—the highest energy points along a reaction pathway. For this compound, one could investigate reactions such as dehydration, substitution of the hydroxyl group, or addition to the double bond. DFT calculations would be employed to model the structures and energies of reactants, products, intermediates, and transition states. nih.gov

For instance, in a study of a potential elimination reaction, a transition state search would reveal the concerted or stepwise nature of the removal of water to form a cyclopentadiene (B3395910) derivative. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Studies on the fluorination of cyclic vinyl triflates have demonstrated the power of DFT in understanding complex reaction pathways and the role of additives. chemrxiv.orgchemrxiv.org

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic data, which are crucial for compound characterization. For this compound, these would include:

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of molecular bonds. For this compound, one would expect characteristic peaks for the O-H stretch, C-O stretch, C=C stretch, and C-F stretches. Comparing calculated spectra with experimental data aids in structural confirmation. ijprems.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of 1H, 13C, and 19F NMR chemical shifts and coupling constants are possible. These calculations are highly sensitive to the molecular geometry and electronic environment, providing a rigorous test for the accuracy of the computed structure.

Table 2: Hypothetical Predicted Spectroscopic Data

This table illustrates the type of spectroscopic data that could be computationally generated. These are not experimentally verified values.

| Spectroscopy Type | Predicted Feature |

| IR | O-H stretch: ~3400 cm-1 |

| IR | C=C stretch: ~1680 cm-1 |

| IR | C-F stretch: ~1100-1200 cm-1 |

| 13C NMR | C-OH: ~75-85 ppm |

| 13C NMR | C=C (vinyl): ~120-140 ppm (with C-F coupling) |

| 19F NMR | Vinyl fluorines: Distinct signals with geminal and vicinal coupling |

This table is for illustrative purposes only.

Conformational Analysis and Stereochemical Insights through Molecular Dynamics

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and dynamics. nih.govarxiv.org For this compound, an MD simulation would reveal how the cyclopentane ring puckers and how the difluorovinyl and hydroxyl substituents orient themselves in space.

These simulations can identify the most populated conformations and the timescales of transitions between them. This is particularly important for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme. The stereochemistry of the chiral center at C1 and the E/Z isomerism of the difluorovinyl group would be critical parameters in setting up such simulations. Studies on substituted cyclopentanes and cyclohexanes have shown that the conformational preferences are a delicate balance of steric and electronic effects. maricopa.eduyoutube.com

Synthetic Utility and Applications in Organic Synthesis

Role as a Precursor for Diverse Fluorine-Containing Building Blocks

The 1-(1,2-difluorovinyl)cyclopentan-1-ol motif is a valuable starting point for the generation of a variety of fluorine-containing building blocks. The presence of the gem-difluoroalkene moiety, in particular, opens up numerous synthetic possibilities. Gem-difluoro olefins are recognized as important structural motifs in medicinal chemistry, finding application in antiviral agents and as enzyme inhibitors. nih.gov The reactivity of this group allows for its conversion into other valuable fluorinated functionalities.

For instance, the difluorovinyl group can be transformed into a difluoromethyl group, a common substituent in pharmaceuticals that can enhance metabolic stability and binding affinity. Furthermore, the difluorovinyl moiety can act as a Michael acceptor, enabling the introduction of various nucleophiles to construct more complex carbon skeletons. beilstein-journals.org The tertiary alcohol of this compound can also be a site for further functionalization. Dehydration reactions, for example, can lead to the formation of a diene system, which can then participate in various cycloaddition reactions. youtube.comyoutube.com

The following table summarizes potential transformations of this compound into other valuable building blocks:

| Starting Moiety | Reagents and Conditions | Resulting Functional Group | Potential Applications |

| 1,2-Difluorovinyl | Reduction (e.g., H₂, Pd/C) | 1,2-Difluoroethyl | Saturated fluorinated scaffolds |

| 1,2-Difluorovinyl | Oxidation (e.g., O₃, then workup) | Carbonyl group | Further functionalization |

| 1,2-Difluorovinyl | Michael Addition (e.g., Nu⁻) | Functionalized difluoroalkane | C-C and C-X bond formation |

| Tertiary Alcohol | Dehydration (e.g., H₂SO₄, heat) | Alkene/Diene | Cycloaddition precursors |

| Tertiary Alcohol | Substitution (e.g., PBr₃) | Alkyl halide | Nucleophilic substitution |

Integration into Complex Molecular Scaffolds and Ring Systems

The unique structure of this compound makes it an attractive candidate for incorporation into more complex molecular architectures, including polycyclic and spirocyclic systems. The cyclopentane (B165970) ring provides a rigid scaffold that can be further elaborated, while the difluorovinyl and hydroxyl groups offer handles for a variety of synthetic transformations.

One potential application is in the synthesis of fluorinated spirocycles. The tertiary alcohol can be used as a nucleophile in intramolecular cyclization reactions. For example, after appropriate functionalization of the difluorovinyl group, the hydroxyl group could attack an electrophilic center to form a new ring, resulting in a spirocyclic compound. The synthesis of fluorinated spiro 3(2H)-furanone derivatives has been demonstrated through intramolecular cyclization of related diketone compounds. researchgate.net This suggests a plausible pathway for the conversion of derivatives of this compound into novel spirocyclic systems.

Furthermore, the difluorovinyl group can participate in cycloaddition reactions. For instance, a Diels-Alder reaction with a suitable diene could lead to the formation of a six-membered ring fused to the cyclopentane, creating a complex polycyclic system. The reactivity of the difluorovinyl group in such transformations allows for the construction of intricate molecular frameworks containing fluorine atoms in specific positions. The synthesis of complex heterocyclic compounds bearing fluorinated substituents has been achieved through various cyclization strategies. researchgate.net

The table below illustrates hypothetical integrations of the this compound motif into complex structures:

| Reaction Type | Reactant/Conditions | Resulting Scaffold | Significance |

| Intramolecular Cyclization | Functionalization of vinyl group, then acid/base catalysis | Spirocyclic ether/lactone | Access to novel 3D structures |

| Diels-Alder Reaction | Diene partner | Fused polycyclic system | Construction of complex carbocycles |

| Palladium-Catalyzed Annulation | Aryl or vinyl halide | Fused aromatic/heterocyclic ring | Synthesis of functionalized polycycles |

Development of Novel Synthetic Transformations Utilizing the Difluorovinyl Cyclopentanol (B49286) Motif

The unique electronic properties of the difluorovinyl group, coupled with the adjacent tertiary alcohol, can be exploited to develop novel synthetic transformations. The electron-withdrawing nature of the two fluorine atoms makes the double bond susceptible to nucleophilic attack, a reactivity that can be harnessed in various synthetic contexts.

One area of potential development is in transition metal-catalyzed cross-coupling reactions. The C-F bonds of the difluorovinyl group can be activated by a suitable transition metal catalyst, allowing for the substitution of one or both fluorine atoms with other functional groups. Palladium-catalyzed reactions of gem-difluoroalkenes have been shown to be effective for C-F bond functionalization. nih.gov This could lead to the development of novel methods for the synthesis of mono-fluorinated vinyl cyclopentanols or other selectively functionalized derivatives.

Another avenue for novel transformations involves the tandem reaction of the alcohol and the difluorovinyl group. For example, an intramolecular cyclization could be triggered by an initial reaction at the difluorovinyl moiety. A nucleophilic addition to the double bond could generate an intermediate that then undergoes cyclization with the neighboring hydroxyl group. Such tandem reactions provide an efficient route to complex molecules in a single synthetic operation. The tandem addition/cyclization of o-alkynylaryl Weinreb amides has been shown to produce cyclized products through a 5-exo-dig cyclization. researchgate.net

Below is a table of potential novel transformations:

| Transformation Type | Proposed Catalyst/Reagents | Potential Product | Synthetic Advantage |

| Catalytic C-F Activation/Coupling | Pd or Ni catalyst, organometallic reagent | Monofluorovinyl or functionalized vinyl cyclopentanol | Selective functionalization of the difluorovinyl group |

| Tandem Nucleophilic Addition/Cyclization | Nucleophile, acid/base catalyst | Fused or spirocyclic ether | One-pot synthesis of complex heterocycles |

| Radical Addition/Cyclization | Radical initiator, trapping agent | Functionalized cyclic ethers or carbocycles | Access to novel ring systems via radical pathways |

Perspectives and Future Directions in 1 1,2 Difluorovinyl Cyclopentan 1 Ol Research

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a molecule like 1-(1,2-difluorovinyl)cyclopentan-1-ol, future synthetic strategies will likely focus on minimizing environmental impact and maximizing efficiency.

One promising avenue is the use of visible-light-mediated synthesis. Recent advancements have demonstrated the synthesis of tertiary alcohols from dicarbonyl compounds and arylamines in water, a benign solvent. rsc.org This approach, which utilizes light as a renewable energy source, could be adapted for the synthesis of fluorinated alcohols, thereby reducing the reliance on harsh reagents and organic solvents.

Furthermore, the choice of fluorinating agents is critical for a sustainable process. Traditional fluorinating agents are often hazardous. tandfonline.com Research into greener alternatives, such as nucleophilic fluorination reagents that are more stable and less toxic, will be crucial. organic-chemistry.orgorganic-chemistry.org For instance, the use of potassium bifluoride in conjunction with methanesulfonic acid has been shown to be effective for the deoxyfluorination of tertiary alcohols, offering a cheaper and easier-to-handle alternative. organic-chemistry.org

Another key aspect of green synthesis is atom economy. Developing catalytic methods that directly functionalize C-H bonds to introduce the difluorovinyl group would be a significant step forward. nih.gov Palladium-catalyzed C-H functionalization reactions have been successfully employed for the synthesis of other gem-difluoro olefins and could potentially be adapted for the synthesis of this compound. nih.gov

| Synthetic Approach | Key Features | Potential Advantages |

| Visible-light-mediated synthesis | Use of light as an energy source, often in aqueous media. rsc.org | Reduced energy consumption, use of environmentally friendly solvents. |

| Greener Fluorinating Agents | Employment of less hazardous reagents like potassium bifluoride. organic-chemistry.org | Improved safety profile, reduced waste. |

| Catalytic C-H Functionalization | Direct introduction of the difluorovinyl group onto a cyclopentanol (B49286) precursor. nih.gov | High atom economy, reduced number of synthetic steps. |

This table outlines potential green and sustainable synthetic methodologies for this compound.

Unveiling Undiscovered Reactivity Patterns

The gem-difluorovinyl group is known to possess unique electronic properties that can lead to diverse reactivity. nih.govnih.gov Future research will undoubtedly focus on exploring the full extent of the reactivity of this compound.

The strong electron-withdrawing nature of the two fluorine atoms renders the double bond electrophilic, making it susceptible to attack by nucleophiles. nih.gov This opens up possibilities for a range of addition reactions. For example, the reaction with O- and N-nucleophiles, potentially catalyzed by silver carbonate, could lead to the formation of gem-difluorovinyl ethers and amides, respectively. nih.gov

Furthermore, the gem-difluoroalkene moiety can participate in cycloaddition reactions. nih.govresearchgate.net The reaction with dienes or other 1,3-dipoles could provide access to complex fluorinated cyclic and heterocyclic systems. The influence of the adjacent tertiary alcohol on the stereoselectivity of these reactions would be a particularly interesting area of investigation.

The tertiary alcohol group itself can also be a site of reactivity. Dehydration could lead to the formation of a conjugated diene, while oxidation could yield a fluorinated ketone. The interplay between the reactivity of the alcohol and the difluorovinyl group could lead to novel intramolecular reactions and rearrangements.

| Reaction Type | Potential Reagents/Conditions | Expected Product Type |

| Nucleophilic Addition | O- and N-nucleophiles, Ag2CO3 nih.gov | gem-Difluorovinyl ethers and amides |

| Cycloaddition | Dienes, 1,3-dipoles nih.govresearchgate.net | Fluorinated cyclic and heterocyclic compounds |

| Dehydration | Acid catalysis | Conjugated dienes |

| Oxidation | Oxidizing agents (e.g., PCC, DMP) | Fluorinated ketones |

This table summarizes potential reactivity patterns for this compound.

Design and Synthesis of Derivatives with Tailored Reactivity Profiles

The ability to modify the structure of this compound opens the door to the creation of a wide range of derivatives with tailored properties. By strategically introducing different functional groups, it is possible to fine-tune the reactivity, solubility, and other characteristics of the molecule.

One approach is to modify the cyclopentyl ring. Introducing substituents on the ring could influence the stereochemical outcome of reactions at the difluorovinyl group and the tertiary alcohol. For example, the synthesis of polynorbornenes with tailored thermal properties has been demonstrated through the use of functionalized norbornene monomers. rsc.org A similar strategy could be applied to create derivatives of this compound with specific physical properties.

Finally, the difluorovinyl group itself can be a handle for further functionalization. Transition metal-catalyzed cross-coupling reactions of gem-difluoroalkenes are a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov This could allow for the coupling of the this compound core to a variety of other molecular fragments, leading to the synthesis of complex molecules with potentially interesting biological or material properties.

| Derivative Type | Synthetic Strategy | Potential Application |

| Substituted Cyclopentyl Derivatives | Use of functionalized cyclopentanone (B42830) precursors. | Tuning of physical properties (e.g., solubility, thermal stability). |

| O-Functionalized Derivatives | Esterification or etherification of the tertiary alcohol. | Protection of the hydroxyl group, introduction of new functionalities. |

| Cross-Coupling Products | Transition metal-catalyzed reactions at the difluorovinyl group. nih.gov | Synthesis of complex molecules with potential biological or material applications. |

This table illustrates potential strategies for the design and synthesis of derivatives of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.